(Z)-5-((3-(苯并[d]噻唑-2-基)-1-苯基-1H-吡唑-4-基)甲亚甲基)-3-庚基-2-硫代噻唑烷-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains several structural components including a benzo[d]thiazol-2-yl group, a phenyl group, a pyrazol-4-yl group, and a thioxothiazolidin-4-one group. Compounds with these groups are often involved in various biological activities .
Synthesis Analysis
While the specific synthesis for this compound is not available, compounds with similar structures are often synthesized via various organic reactions such as Suzuki-Miyaura cross-coupling reactions .Molecular Structure Analysis
The compound likely has a complex structure due to the presence of multiple rings and functional groups. Molecular modeling studies would be needed to confirm the exact structure .Chemical Reactions Analysis
The compound, due to its structural components, might be involved in various chemical reactions. For instance, compounds with a benzo[d]thiazol-2-yl group have been known to participate in reactions with CS2 .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as solvent polarity can affect properties like fluorescence .科学研究应用
抗菌活性
已合成具有相似结构特征的化合物,并对其抗菌特性进行了评估。例如,合成了结合 2-硫代噻唑烷-4-酮部分的新型化合物,并显示出对大肠杆菌、铜绿假单胞菌、金黄色葡萄球菌和化脓性葡萄球菌等多种菌株的体外抗菌活性。此外,一些化合物对白色念珠菌、黑曲霉和棒曲霉表现出抗真菌活性 (H. B'Bhatt & S. Sharma, 2017)。
抗炎活性
合成了类似化合物的衍生物,并对其抗炎活性进行了测试。其中一些衍生物显示出显着的抗炎作用,表明它们在抗炎剂开发中的潜在用途 (K. Sunder & Jayapal Maleraju, 2013)。
抗癌潜力
已评估了一些结合吡唑和噻唑烷酮部分的衍生物的抗癌活性。例如,某些化合物对肝细胞癌 (HepG2) 细胞系表现出有希望的活性,突出了它们作为抗肿瘤剂的潜力 (Sobhi M. Gomha, M. Edrees, & Farag M. A. Altalbawy, 2016)。
作用机制
属性
IUPAC Name |
(5Z)-5-[[3-(1,3-benzothiazol-2-yl)-1-phenylpyrazol-4-yl]methylidene]-3-heptyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4OS3/c1-2-3-4-5-11-16-30-26(32)23(35-27(30)33)17-19-18-31(20-12-7-6-8-13-20)29-24(19)25-28-21-14-9-10-15-22(21)34-25/h6-10,12-15,17-18H,2-5,11,16H2,1H3/b23-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLQSBJIDNBSGL-QJOMJCCJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C(=O)C(=CC2=CN(N=C2C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-((3-(benzo[d]thiazol-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-heptyl-2-thioxothiazolidin-4-one |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。